molecular formula C5H9NO2 B3122016 5,8-Dioxa-2-azaspiro[3.4]octane CAS No. 298698-94-9

5,8-Dioxa-2-azaspiro[3.4]octane

Cat. No. B3122016
CAS RN: 298698-94-9
M. Wt: 115.13 g/mol
InChI Key: FZBVNPRKYAHVCA-UHFFFAOYSA-N
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Description

5,8-Dioxa-2-azaspiro[3.4]octane is a type of spirocyclic compound . It has a stable ring structure and is typically a colorless liquid . The molecular formula of this compound is C5H9NO2 .


Synthesis Analysis

The synthesis of 5,8-Dioxa-2-azaspiro[3.4]octane may involve multiple steps and usually requires organic synthetic chemists for detailed design and experimentation . One of the successful routes for the synthesis of a similar compound, 2-azaspiro[3.4]octane, involved the annulation of the cyclopentane ring .


Molecular Structure Analysis

The molecular structure of 5,8-Dioxa-2-azaspiro[3.4]octane is characterized by a spirocyclic ring structure . The InChI code for this compound is 1S/C5H9NO2.ClH/c1-2-8-5(7-1)3-6-4-5;/h6H,1-4H2;1H .

Scientific Research Applications

Corrosion Inhibition

  • 5,8-Dioxa-2-azaspiro[3.4]octane derivatives have been studied for their potential in inhibiting corrosion, particularly in mild steel protection in acidic solutions. Research demonstrated that specific compounds in this category, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione (2-MPOD), are effective corrosion inhibitors. These inhibitors work through both physical and chemical adsorption processes, aligning with the Langmuir isotherm model (Chafiq et al., 2020).

Synthesis of Structurally Diverse Modules for Drug Discovery

  • Novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as part of efforts to create multifunctional, structurally diverse modules for drug discovery. These spirocycles represent an important development in the field of medicinal chemistry, providing new avenues for drug development (Li, Rogers-Evans, & Carreira, 2013).

Removal of Carcinogenic Azo Dyes

  • A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene has shown effectiveness in removing carcinogenic azo dyes from water. This application is crucial for environmental cleanup and water treatment processes, highlighting the utility of 5,8-Dioxa-2-azaspiro[3.4]octane derivatives in environmental science (Akceylan, Bahadir, & Yılmaz, 2009).

Nonlinear Optical Materials

  • The compound 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a derivative of 5,8-Dioxa-2-azaspiro[3.4]octane, has been identified as a promising material for nonlinear optical devices. Its synthesis, characterization, and demonstration of second harmonic generation indicate its potential in advanced optical applications (Kagawa et al., 1994).

properties

IUPAC Name

5,8-dioxa-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-8-5(7-1)3-6-4-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBVNPRKYAHVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dioxa-2-azaspiro[3.4]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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